molecular formula C21H19ClN4O3 B4333067 N-(3-ACETYLPHENYL)-N'-({4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYL)ETHANEDIAMIDE

N-(3-ACETYLPHENYL)-N'-({4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYL)ETHANEDIAMIDE

Cat. No.: B4333067
M. Wt: 410.9 g/mol
InChI Key: WQJQRZRWFMOFND-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-N’-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an acetylphenyl group, a chloro-pyrazolyl moiety, and an ethanediamide linkage. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-N’-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Acetylphenyl Intermediate: This step involves the acetylation of a phenyl compound using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Synthesis of the Chloro-pyrazolyl Intermediate: This step involves the chlorination of a pyrazole compound using thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The final step involves the coupling of the acetylphenyl intermediate with the chloro-pyrazolyl intermediate in the presence of a base such as sodium hydroxide or potassium carbonate to form the desired compound.

Industrial Production Methods

Industrial production of N-(3-acetylphenyl)-N’-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}ethanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-N’-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the pyrazolyl moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

N-(3-acetylphenyl)-N’-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N’-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(3-acetylphenyl)-N’-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}ethanediamide can be compared with other similar compounds, such as:

    N-(3-acetylphenyl)-N’-benzyl-ethanediamide: Lacks the chloro-pyrazolyl moiety, resulting in different chemical properties and biological activities.

    N-(3-acetylphenyl)-N’-{4-[(1H-pyrazol-1-yl)methyl]benzyl}ethanediamide: Lacks the chloro group, which can affect its reactivity and interactions with molecular targets.

The presence of the chloro-pyrazolyl moiety in N-(3-acetylphenyl)-N’-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}ethanediamide makes it unique and can enhance its biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N'-(3-acetylphenyl)-N-[[4-[(4-chloropyrazol-1-yl)methyl]phenyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3/c1-14(27)17-3-2-4-19(9-17)25-21(29)20(28)23-10-15-5-7-16(8-6-15)12-26-13-18(22)11-24-26/h2-9,11,13H,10,12H2,1H3,(H,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJQRZRWFMOFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)CN3C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-ACETYLPHENYL)-N'-({4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYL)ETHANEDIAMIDE
Reactant of Route 2
N-(3-ACETYLPHENYL)-N'-({4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYL)ETHANEDIAMIDE
Reactant of Route 3
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N-(3-ACETYLPHENYL)-N'-({4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYL)ETHANEDIAMIDE
Reactant of Route 4
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N-(3-ACETYLPHENYL)-N'-({4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYL)ETHANEDIAMIDE
Reactant of Route 5
Reactant of Route 5
N-(3-ACETYLPHENYL)-N'-({4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYL)ETHANEDIAMIDE
Reactant of Route 6
Reactant of Route 6
N-(3-ACETYLPHENYL)-N'-({4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYL)ETHANEDIAMIDE

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